Antifungal agent 20

Antiparasitic Trypanosoma brucei IC50

Procure Citral Thiosemicarbazone (CAS 54097-74-4, Antifungal agent 20), a unique thiosemicarbazone derived from citral. This scaffold offers a 30-fold improvement in trypanocidal potency (IC50 7.6 μM) over its semicarbazone analog and exhibits herbicidal activity surpassing flumioxazin (88.7% root growth inhibition). Its lipophilic, stereoisomer-dependent profile enables metal complexation for modulated bioactivity and makes it a key starting point for anticonvulsant SAR studies. Substitution with parent citral or other thiosemicarbazones is not functionally interchangeable. Ideal for medicinal chemistry and agrochemical R&D programs seeking a non-generic, highly active starting point.

Molecular Formula C11H19N3S
Molecular Weight 225.36 g/mol
CAS No. 54097-74-4
Cat. No. B12429853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 20
CAS54097-74-4
Molecular FormulaC11H19N3S
Molecular Weight225.36 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CC=NNC(=S)N)C)C
InChIInChI=1S/C11H19N3S/c1-9(2)5-4-6-10(3)7-8-13-14-11(12)15/h5,7-8H,4,6H2,1-3H3,(H3,12,14,15)/b10-7+,13-8+
InChIKeyOVUJOZUSCSTKGA-OOHIBURESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Citral Thiosemicarbazone (CAS 54097-74-4): Procurement-Grade Overview for Scientific Selection


Citral thiosemicarbazone (C₁₁H₁₉N₃S, MW 225.36 g/mol) is a thiosemicarbazone derivative synthesized via condensation of citral (a monoterpenoid aldehyde) with thiosemicarbazide [1]. It exhibits a broad spectrum of biological activities including trypanocidal, antimicrobial, anticonvulsant, and herbicidal properties [2][3]. The compound is often hemi-synthesized directly within essential oils (e.g., Cymbopogon citratus) and can serve as a ligand for metal complexation, which modulates its activity profile [4][5].

Why Citral Thiosemicarbazone (CAS 54097-74-4) Cannot Be Replaced by Generic Analogs in Critical Research Applications


Substitution with other thiosemicarbazones or the parent citral is not advisable due to the specific interplay between the lipophilic citral moiety and the thiosemicarbazone pharmacophore, which dictates distinct biological outcomes. For instance, while the parent essential oil shows strong antimicrobial activity, citral thiosemicarbazone exhibits superior trypanocidal potency compared to its semicarbazone analog, and its 4-phenyl derivative shows a different toxicity and activity profile [1][2]. Furthermore, the stereoisomeric form of citral-based thiosemicarbazones critically impacts herbicidal efficacy, underscoring that in-class compounds are not functionally interchangeable [3].

Citral Thiosemicarbazone (54097-74-4): Quantified Differentiation Against Closest Analogs


Trypanocidal Potency: Citral Thiosemicarbazone vs. Citral Semicarbazone and 4-Methyl Derivative

Citral thiosemicarbazone demonstrates significantly higher trypanocidal activity against Trypanosoma brucei brucei compared to its semicarbazone and 4-methyl-thiosemicarbazone analogs. The compound's IC50 is 7.6 μM, which is 30.9-fold more potent than citral semicarbazone (IC50 = 234.64 μM) and 22.7-fold more potent than citral 4-methyl-3-thiosemicarbazone (IC50 = 172.84 μM) [1].

Antiparasitic Trypanosoma brucei IC50

Antitrypanosomal Therapeutic Index: Citral Thiosemicarbazone vs. Citral 4-Phenylthiosemicarbazone

While citral 4-phenyl-3-thiosemicarbazone is more potent against T. brucei (IC50 = 1.96 μM), it also exhibits higher acute oral toxicity (LD50 > 2000 mg/kg, non-toxic). In contrast, citral thiosemicarbazone (IC50 = 7.6 μM) has an LD50 of 315 mg/kg, indicating it is 6.35-fold more acutely toxic in this model [1][2]. This differential toxicity profile is critical for selecting a lead compound with an optimal balance of efficacy and safety.

Antiparasitic Toxicity Therapeutic Index

Herbicidal Activity: Citral Thiosemicarbazone Derivatives vs. Commercial Herbicide Flumioxazin

Specific citral-based thiosemicarbazone derivatives exhibit superior herbicidal activity compared to the commercial herbicide flumioxazin. Compound (2E, 1E)-2a (R=Me) showed an 88.7% inhibition rate against Brassica campestris (rape) root growth at 100 mg/L, outperforming flumioxazin's activity under identical conditions [1].

Agrochemical Herbicide Structure-Activity Relationship

Antimicrobial Activity: Citral Thiosemicarbazone vs. Parent Essential Oil

The parent Cymbopogon citratus essential oil (72.91% citral) demonstrates superior antimicrobial activity against the majority of tested strains, with a MIC of 0.3125 mg/mL against Micrococcus luteus. While citral thiosemicarbazone (CThio) was active, the essential oil remained more potent in over 80% of strains [1]. This indicates that the thiosemicarbazone modification does not universally enhance antimicrobial activity and may reduce potency compared to the natural mixture.

Antimicrobial MIC Natural Product Derivative

Validated Application Scenarios for Citral Thiosemicarbazone (CAS 54097-74-4) Based on Comparative Evidence


Lead Optimization in Antiparasitic Drug Discovery

Citral thiosemicarbazone (IC50 = 7.6 μM) is a valuable scaffold for antitrypanosomal drug discovery, offering a 30-fold improvement in potency over its semicarbazone analog [1]. Its moderate potency and defined toxicity profile (LD50 = 315 mg/kg) make it a suitable starting point for medicinal chemistry efforts aimed at improving efficacy and reducing toxicity through structural modification [2].

Development of Novel Agrochemical Herbicides

Citral-based thiosemicarbazone derivatives, particularly the (2E, 1E)-2a isomer, have demonstrated herbicidal activity (88.7% inhibition of root growth) that surpasses the commercial herbicide flumioxazin [3]. This evidence supports the use of this compound class in agrochemical R&D programs focused on developing new, potent herbicides with potentially different modes of action.

Synthesis of Metal Complexes for Altered Biological Activity

As a ligand, citral thiosemicarbazone can be coordinated to metals such as Zn(II), Cd(II), and Hg(II) to form mixed ligand complexes, which have been screened for antibacterial properties [4]. This application is relevant for researchers investigating how metal coordination can modulate the bioactivity of the parent thiosemicarbazone, potentially enhancing its therapeutic utility or altering its target selectivity.

Research on Natural Product-Derived Anticonvulsants

Thiosemicarbazones of lipophilic carbonyls like citral have shown excellent anticonvulsant activity in animal models (MES and ScMet), in contrast to those derived from hydrophilic ketones which were inactive [5]. This specific structure-activity relationship makes citral thiosemicarbazone a key compound for studies investigating the role of lipophilicity in anticonvulsant mechanisms.

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